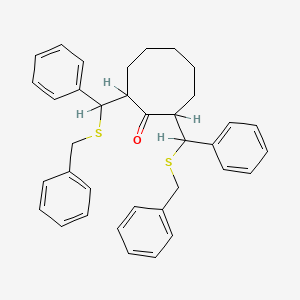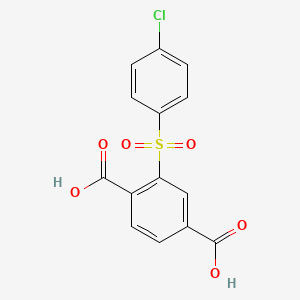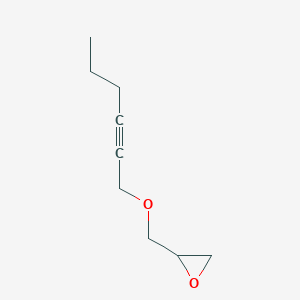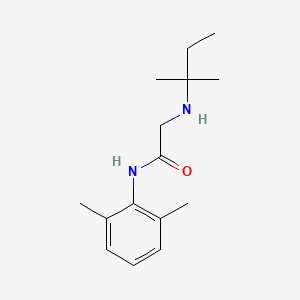
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide is an organic compound characterized by its unique structure, which includes a glycinamide backbone substituted with 2,6-dimethylphenyl and 2-methylbutan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds or amides.
科学的研究の応用
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- N-(2,6-Dimethylphenyl)glycinamide
- N-(2-Methylbutan-2-yl)glycinamide
- N-(2,6-Dimethylphenyl)-N~2~-(2-methylpropyl)glycinamide
Uniqueness
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide is unique due to the presence of both 2,6-dimethylphenyl and 2-methylbutan-2-yl groups, which confer distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
50666-70-1 |
|---|---|
分子式 |
C15H24N2O |
分子量 |
248.36 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-(2-methylbutan-2-ylamino)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-6-15(4,5)16-10-13(18)17-14-11(2)8-7-9-12(14)3/h7-9,16H,6,10H2,1-5H3,(H,17,18) |
InChIキー |
OHZYFAUEQPFFQZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NCC(=O)NC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


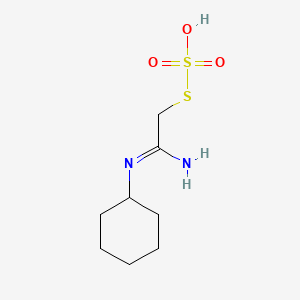
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
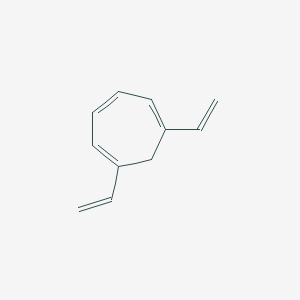
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

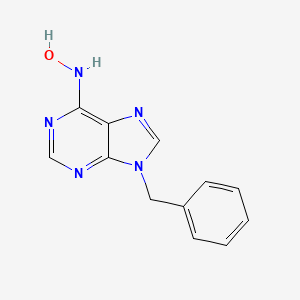

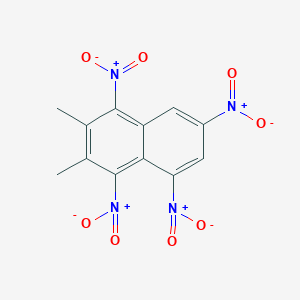
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
